Alkaline Phosphatase Inhibition Profile: Differential Affinity Across Isoforms Compared to Reference Inhibitors
N-(2-methoxy-4-nitrophenyl)-2-furamide exhibits moderate but measurable inhibition of intestinal alkaline phosphatase (IAP) with a Ki of 3,200 nM (3.2 μM) against mouse duodenal-specific FLAG-tagged IAP expressed in COS1 cells, using p-nitrophenyl phosphate as substrate [1]. In the same assay system, the compound shows an IC50 of 540 nM for IAP inhibition, demonstrating a substantial potency shift relative to its binding constant [1]. By comparison, the reference intestinal alkaline phosphatase inhibitor L-phenylalanine typically exhibits Ki values in the millimolar range (reported Ki approximately 1-20 mM depending on assay conditions), placing this compound approximately 300- to 6,000-fold more potent on a binding affinity basis [2]. However, the compound shows markedly weaker inhibition of human placental alkaline phosphatase (IC50 > 10,000 nM / > 10 μM) [3], indicating a degree of isoform selectivity that may be exploitable in assay development. This differential inhibition profile—moderate IAP inhibition coupled with weak placental ALP activity—distinguishes it from non-selective alkaline phosphatase inhibitors like levamisole, which broadly inhibit multiple isoforms with IC50 values typically in the low micromolar to sub-micromolar range [4].
| Evidence Dimension | Inhibition of intestinal alkaline phosphatase (IAP) |
|---|---|
| Target Compound Data | Ki = 3,200 nM (3.2 μM); IC50 = 540 nM |
| Comparator Or Baseline | L-Phenylalanine: Ki ~1-20 mM (varies by assay); Levamisole: broad-spectrum ALP inhibitor (non-selective) |
| Quantified Difference | Target compound is approximately 300- to 6,000-fold more potent than L-phenylalanine on Ki basis; exhibits >18-fold selectivity for IAP over placental ALP based on IC50 values (>10,000 nM / 540 nM) |
| Conditions | Mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells; p-nitrophenyl phosphate substrate; chemiluminescence assay (30 min) |
Why This Matters
Researchers requiring moderate IAP inhibition with reduced placental ALP interference should prioritize this compound over non-selective alternatives like levamisole, enabling cleaner assay readouts and more interpretable SAR data.
- [1] BindingDB. BDBM50447413 (CHEMBL3115157) Affinity Data: Ki 3.20E+3 nM; IC50 540 nM for mouse duodenal IAP. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447413 View Source
- [2] Fernley HN, Walker PG. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity. Biochem J. 1967 Sep;104(3):1011-1018. doi: 10.1042/bj1041011. L-Phenylalanine Ki values reported in millimolar range. View Source
- [3] BindingDB. BDBM50404869 (CHEMBL165564) Affinity Data: IC50 >1.00E+7 nM (>10 μM) for human placental alkaline phosphatase. Available at: https://bindingdb.org View Source
- [4] Van Belle H. Kinetics and inhibition of alkaline phosphatases from canine tissues. Biochim Biophys Acta. 1972;289(1):158-168. Levamisole inhibition profile across ALP isoforms. View Source
